Butyl isothiocyanate

Catalog No.
S595503
CAS No.
592-82-5
M.F
C5H9NS
M. Wt
115.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl isothiocyanate

CAS Number

592-82-5

Product Name

Butyl isothiocyanate

IUPAC Name

1-isothiocyanatobutane

Molecular Formula

C5H9NS

Molecular Weight

115.2 g/mol

InChI

InChI=1S/C5H9NS/c1-2-3-4-6-5-7/h2-4H2,1H3

InChI Key

LIMQQADUEULBSO-UHFFFAOYSA-N

SMILES

CCCCN=C=S

Solubility

Insoluble in water
Soluble (in ethanol)

Synonyms

butyl isothiocyanate, tBITC cpd, tert-butyl isothiocyanate

Canonical SMILES

CCCCN=C=S

Butyl isothiocyanate (BITC) is a naturally occurring compound found in various plants, including Brassica carinata, Capparis spinosa, and Eutrema japonicum [PubChem, Butyl isothiocyanate, ]. It holds potential for various scientific research applications due to its diverse properties and biological effects.

Anti-Cancer Properties

Studies suggest BITC possesses anti-cancer properties. Research investigating its effects on 7,12-dimethylbenz(a)anthracene (DMBA)-induced breast cancer in rats revealed its ability to:

  • Inhibit the up-regulation of glycolytic enzymes: These enzymes are crucial for cancer cell survival and proliferation. BITC's ability to downregulate them could potentially hinder cancer growth [Modulatory Effect of 4-(methylthio)butyl Isothiocyanate Isolated From Eruca Sativa Thell. on DMBA Induced Overexpression of Hypoxia and Glycolytic Pathway in Sprague-Dawley Female Rats, ].
  • Improve antioxidant levels in the liver and kidneys: Antioxidants combat free radical damage, which can contribute to cancer development. BITC's ability to enhance antioxidant activity in these organs might offer additional protection against cancer [Modulatory Effect of 4-(methylthio)butyl Isothiocyanate Isolated From Eruca Sativa Thell. on DMBA Induced Overexpression of Hypoxia and Glycolytic Pathway in Sprague-Dawley Female Rats, ].

Butyl isothiocyanate is an organic compound with the molecular formula C5H9NSC_5H_9NS and a molecular weight of approximately 115.19 g/mol. It is classified as an isothiocyanate, characterized by the presence of the isothiocyanate functional group RN=C=SR−N=C=S, where R represents a butyl group in this case. This compound is also known by various names, including n-butyl isothiocyanate and butyl mustard oil .

Isothiocyanates, including butyl isothiocyanate, are commonly derived from glucosinolates found in cruciferous vegetables. They are notable for their pungent flavors and potential health benefits, as they are associated with various biological activities .

Due to its electrophilic nature. It is susceptible to hydrolysis, which can lead to the formation of thiourea derivatives when reacted with nucleophiles such as amines or alcohols. Additionally, it can participate in reactions typical of isothiocyanates, such as:

  • Nucleophilic attack: The carbon atom in the isothiocyanate group can be attacked by nucleophiles, leading to the formation of thioformamides.
  • Electrochemical reduction: This process can yield thioformamides from butyl isothiocyanate .

These reactions highlight its utility in organic synthesis and coordination chemistry.

Butyl isothiocyanate exhibits various biological activities, making it of interest in pharmacological research. It has been shown to possess:

  • Antimicrobial properties: Effective against certain bacteria and fungi.
  • Cytotoxic effects: It can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory effects: It may modulate inflammatory responses, contributing to its therapeutic potential .

Research indicates that butyl isothiocyanate may act as a hapten, influencing immune responses and providing insights into its role in immunological studies.

The synthesis of butyl isothiocyanate can be achieved through several methods:

  • From glucosinolates: Enzymatic conversion of glucosinolates found in cruciferous vegetables can yield butyl isothiocyanate.
  • Degradation of dithiocarbamate salts: This method involves inducing degradation using lead nitrate or other reagents.
  • Fragmentation reactions: The use of 1,4,2-oxathiazoles has been reported for synthesizing various isothiocyanates, including butyl isothiocyanate .

These methods highlight the versatility of synthetic approaches available for producing this compound.

Butyl isothiocyanate has diverse applications across various fields:

  • Organic synthesis: It serves as a reagent in the synthesis of complex organic molecules.
  • Agricultural chemistry: Used for its pest-repellent properties.
  • Food industry: Employed for flavoring due to its pungent taste associated with mustard oils.
  • Biotechnology: Utilized in studies involving cellular interactions and bioconjugation processes .

Its unique properties make it valuable in both industrial and research settings.

Studies on the interactions of butyl isothiocyanate have revealed significant insights into its reactivity and biological effects:

  • Reactivity with thiols: Butyl isothiocyanate reacts with thiols, which has implications for understanding aquatic toxicity and environmental impact.
  • Cellular interactions: Research indicates that it can effectively bind to cellular components, influencing various biological pathways .

These studies contribute to a deeper understanding of how butyl isothiocyanate functions at a molecular level.

Similar Compounds: Comparison with Other Isothiocyanates

Several compounds share structural similarities with butyl isothiocyanate, primarily other isothiocyanates derived from different alkyl groups. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Allyl IsothiocyanateC3_3H5_5NSFound in mustard oil; known for strong flavor
Phenethyl IsothiocyanateC9_9H9_9NSExhibits antimicrobial activity
Benzyl IsothiocyanateC8_8H8_8NSUsed in food flavoring; has anticancer properties

Uniqueness of Butyl Isothiocyanate

Butyl isothiocyanate's uniqueness lies in its specific chain length and structure compared to other similar compounds. This affects its solubility, reactivity, and biological activity. For instance, while allyl isothiocyanate has a more potent flavor profile due to its shorter carbon chain, butyl isothiocyanate provides distinct applications in organic synthesis and biochemistry due to its longer alkyl chain .

Physical Description

Yellowish liquid; Strong irritating green aroma

XLogP3

2.9

Boiling Point

168.0 °C

Density

0.952-0.958

LogP

2.92 (LogP)
2.92

UNII

4Y31800S6C

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (72.78%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (27.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (71.52%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (27.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (98.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (24.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (22.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (72.15%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (27.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (24.68%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

592-82-5

Wikipedia

Butyl isothiocyanate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butane, 1-isothiocyanato-: ACTIVE

Dates

Modify: 2023-08-15

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